Quinocycline B

Description

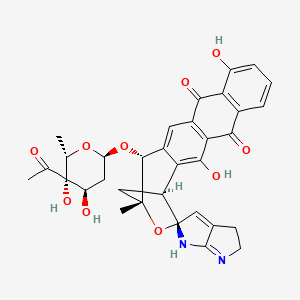

Structure

3D Structure

Properties

CAS No. |

37231-76-8 |

|---|---|

Molecular Formula |

C33H32N2O10 |

Molecular Weight |

616.6 g/mol |

IUPAC Name |

(1S,16R,17R,19S)-16-[(2S,4R,5S,6S)-5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl]oxy-3,10-dihydroxy-17-methylspiro[18-oxapentacyclo[15.2.1.02,15.04,13.06,11]icosa-2,4(13),6(11),7,9,14-hexaene-19,5'-3,6-dihydro-2H-pyrrolo[2,3-b]pyrrole]-5,12-dione |

InChI |

InChI=1S/C33H32N2O10/c1-13(36)33(42)14(2)43-22(10-21(33)38)44-29-18-9-17-25(26(39)16-5-4-6-20(37)24(16)27(17)40)28(41)23(18)19-12-31(29,3)45-32(19)11-15-7-8-34-30(15)35-32/h4-6,9,11,14,19,21-22,29,37-38,41-42H,7-8,10,12H2,1-3H3,(H,34,35)/t14-,19-,21+,22-,29+,31+,32-,33+/m0/s1 |

InChI Key |

IWQFYWITNQDEGF-ISOVBQQUSA-N |

Isomeric SMILES |

C[C@H]1[C@@]([C@@H](C[C@@H](O1)O[C@@H]2C3=CC4=C(C(=C3[C@@H]5C[C@]2(O[C@@]56C=C7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)(C(=O)C)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3=CC4=C(C(=C3C5CC2(OC56C=C7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)(C(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Quinocycline B-Producing Organism Micromonospora

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocycline B, also known as kosinostatin, is a potent aminocoumarin antibiotic with significant antitumor and antibacterial properties. This technical guide provides a comprehensive overview of the Micromonospora species known to produce this valuable secondary metabolite. The guide details the producing organisms, fermentation strategies, biosynthetic pathways, and methodologies for strain improvement and compound analysis, tailored for professionals in the field of natural product drug discovery and development.

This compound Producing Organisms

Two primary species of the genus Micromonospora have been identified as producers of this compound:

-

Micromonospora sp. TP-A0468 : Isolated from a seawater sample in Toyama Bay, Japan, this was one of the first identified Micromonospora strains to produce kosinostatin (this compound) and isothis compound.[1][2][3]

-

Micromonospora robiginosa (strain 28ISP2-46T) : A novel species isolated from the microbiome of a deep-sea sponge in the Mid-Atlantic. This strain also produces both this compound and isothis compound.[4]

Fermentation for this compound Production

Optimizing fermentation conditions is critical for maximizing the yield of this compound. While detailed, systematic optimization studies for this compound production in Micromonospora are not extensively published, the following information provides a baseline for fermentation process development.

Fermentation Media

Several media have been reported for the cultivation of this compound-producing Micromonospora strains. The choice of medium can significantly impact the yield of the target compound.

| Medium Component | Reported Concentration/Composition | Producing Strain | Reference |

| ISP2 Broth (25%) with Artificial Sea Water (ASW) | ISP2 broth at 25% of its standard concentration, supplemented with ASW. | Micromonospora robiginosa 28ISP2-46T | [4] |

| Glucose Soybean (GS) Medium | Specific composition not detailed in the available literature. | Not specified for this compound, but used for other Micromonospora antibiotics. | |

| Soybean-Dextrin Medium | Specific composition not detailed in the available literature. | Used for the production of other aminoglycoside antibiotics by Micromonospora. | [5] |

Fermentation Parameters

Optimal physical and chemical parameters are crucial for robust growth and secondary metabolite production.

| Parameter | Reported Value/Range | Notes |

| Temperature | 28 °C | Optimal for the growth of Micromonospora robiginosa 28ISP2-46T.[4] |

| pH | 7.0 | A common starting pH for Micromonospora fermentations. |

| Incubation Time | 3 weeks | For Micromonospora robiginosa 28ISP2-46T in ISP2 broth.[4] |

| Aeration | Vigorous aeration in baffled flasks. | General condition for aerobic actinomycete fermentation. |

Production Yields

Quantitative data on this compound yields are limited. One study reported the following yield from a 2-liter fermentation of Micromonospora robiginosa 28ISP2-46T:

| Compound | Yield | Fermentation Volume | Reference |

| This compound (Kosinostatin) | ~2 mg | 2 L | [6] |

| Isothis compound | ~3 mg | 2 L | [6] |

Experimental Protocols

Isolation of Micromonospora Strains

A selective medium containing tunicamycin can be used for the preferential isolation of Micromonospora from environmental samples like soil.[7] For marine samples, standard isolation techniques on media such as ISP2 with artificial seawater are effective.[4]

Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from Micromonospora fermentation broth.

-

Harvesting : Centrifuge the fermentation broth to separate the supernatant and the mycelial pellet.

-

Solvent Extraction : Extract the supernatant with an equal volume of ethyl acetate. The active compounds are typically found in the supernatant.[4]

-

Concentration : Evaporate the ethyl acetate extract under reduced pressure to obtain a crude extract.

-

Chromatographic Purification :

-

ODS Column Chromatography : The crude extract can be initially purified using an octadecylsilane (ODS) column.[2]

-

High-Performance Liquid Chromatography (HPLC) : Further purification is achieved by HPLC. While specific conditions for this compound are not detailed, a reverse-phase C18 column with a gradient of acetonitrile and water is a common starting point for similar compounds.

-

Analytical Methods for Quantification

A validated HPLC-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the accurate quantification of this compound in fermentation broths and extracts. Although a specific validated method for this compound was not found in the searched literature, a general approach can be outlined.

-

Sample Preparation : Centrifuge the fermentation broth to remove solids. The supernatant can be diluted with a suitable solvent (e.g., methanol or acetonitrile) and filtered before injection.

-

HPLC Separation :

-

Mass Spectrometry Detection :

-

Ionization : Electrospray ionization (ESI) in positive mode.

-

Detection Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

-

Genetic Manipulation of Micromonospora

Genetic manipulation of Micromonospora can be challenging but is essential for strain improvement. Protoplast transformation and intergeneric conjugation are two common methods.

Protoplast Transformation Protocol Outline:

-

Mycelial Growth : Grow the Micromonospora strain in a suitable medium (e.g., YEME) to the late exponential phase.[10]

-

Protoplast Formation : Treat the mycelia with lysozyme in a hypertonic buffer to digest the cell wall and release protoplasts.[10][11][12][13]

-

Transformation : Mix the protoplasts with plasmid DNA in the presence of polyethylene glycol (PEG) to facilitate DNA uptake.[11][12][13]

-

Regeneration : Plate the transformed protoplasts on a regeneration medium that allows for cell wall synthesis and selects for transformants.[10][11][12][13]

Intergeneric Conjugation Protocol Outline:

-

Donor Strain : Use a suitable E. coli donor strain (e.g., a strain with an integrated RP4-based transfer machinery) carrying the desired plasmid with an origin of transfer (oriT).

-

Mating : Mix the E. coli donor and Micromonospora recipient strains on a suitable agar medium and incubate to allow for plasmid transfer.

-

Selection : Plate the mating mixture on a selective medium that inhibits the growth of the E. coli donor and selects for Micromonospora exconjugants containing the plasmid.

Bioactivity of this compound and Isothis compound

This compound and its isomer, isothis compound, exhibit a broad range of biological activities, including antibacterial and anticancer effects.

Antibacterial Activity

This compound demonstrates potent activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria and yeasts.

| Organism | MIC (µg/mL) | Reference |

| Gram-positive bacteria (general) | 0.039 | [2][14] |

| Gram-negative bacteria and yeasts (general) | 1.56 - 12.5 | [2][14] |

Anticancer Activity

Both this compound and isothis compound show cytotoxicity against various cancer cell lines.

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| Various cancer cell lines | This compound (Kosinostatin) | 0.02 - 0.6 | [2][14] |

| MDA-MB-231 (human breast cancer) | Isothis compound | 9.2 ± 1.0 | [13] |

| Human liver cancer cell line HepG2 | Isothis compound | Not specified, but cytotoxic | [4] |

Visualizations

Proposed Biosynthetic Pathway of this compound

The biosynthetic gene cluster for kosinostatin (this compound) in Micromonospora sp. TP-A0468 has been analyzed, and the predicted functions of the genes suggest a pathway involving a type II polyketide synthase for the aglycone core, followed by tailoring reactions including glycosylation and the attachment of a pyrrolopyrrole moiety.[15][16]

Experimental Workflow for Strain Improvement

A general workflow for improving the production of this compound in Micromonospora involves a combination of classical mutagenesis and modern genetic engineering techniques.

Logical Relationship of Production and Analysis

The overall process from strain cultivation to the analysis of the final product follows a logical sequence of steps.

References

- 1. Discovery of 16-Demethylrifamycins by Removing the Predominant Polyketide Biosynthesis Pathway in Micromonospora sp. Strain TP-A0468 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kosinostatin, a quinocycline antibiotic with antitumor activity from Micromonospora sp. TP-A0468 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR analysis of quinocycline antibiotics: structure determination of kosinostatin, an antitumor substance from Micromonospora sp. TP-A0468 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A New Micromonospora Strain with Antibiotic Activity Isolated from the Microbiome of a Mid-Atlantic Deep-Sea Sponge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. frontiersin.org [frontiersin.org]

- 7. KR102015100B1 - Method for recovering or purifying gentamicin B from fermented culture medium of microorganism - Google Patents [patents.google.com]

- 8. LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]

- 11. Conditions for protoplasting, regenerating, and transforming the calicheamicin producer, Micromonospora echinospora - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conditions for protoplasting, regenerating, and transforming the calicheamicin producer, Micromonospora echinospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unraveling the Molecular Architecture of Quinocycline B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core processes and methodologies employed in the chemical structure elucidation of Quinocycline B, an anthracycline-related natural product. The document summarizes the key findings from spectroscopic analyses, highlights its relationship with its stereoisomer, isothis compound, and provides a logical framework for its structural determination.

Introduction to this compound

This compound, also identified as kosinostatin, is a potent antibiotic and antitumor compound.[1][2][3] It belongs to the quinocycline class of natural products, which are characterized by a complex molecular scaffold.[3][4] This class of compounds, first isolated from Streptomyces aureofaciens in the 1950s, also includes quinocycline A, isoquinocycline A, and isothis compound.[4] this compound has also been isolated from Micromonospora sp. (TP-A0468).[1][2][3]

A crucial aspect of this compound's chemistry is its inherent instability. It readily isomerizes into the more stable isothis compound through the inversion of the stereocenter at the C-2' spiro carbon.[1][2][3] This isomeric relationship was a pivotal discovery in the final determination of its structure. The overall structure is comprised of an aglycon core, a sugar moiety, and a unique pyrrolopyrrole ring.[3]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound relied heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the compound's instability, full characterization was challenging, and much of the structural assignment was accomplished through detailed comparison with its stable isomer, isothis compound.[1][2][3]

Table 1: Physicochemical Properties of this compound (Kosinostatin)

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₂N₂O₁₀ | [4] |

| Molecular Weight | 616.21 g/mol | [4] |

| Key Structural Feature | Stereoisomer of isothis compound at the C-2' spiro carbon | [1][2][3] |

| Stability | Unstable, isomerizes to isothis compound at room temperature | [3] |

Table 2: Summary of Spectroscopic Data Used in Structure Elucidation

| Spectroscopic Technique | Information Gained | Reference |

| Mass Spectrometry (MS) | Determination of molecular formula and molecular weight. | [4] |

| 1D NMR (¹H and ¹³C) | Provided initial information on the number and types of protons and carbons. | [1][2] |

| 2D NMR (COSY, HMQC, HMBC) | Established connectivity between protons and carbons, allowing for the assembly of molecular fragments. | [1][2] |

| NOESY/ROESY | Provided information on the through-space proximity of protons, which was crucial for determining the relative stereochemistry. | |

| Comparison with Isothis compound | The final structural assignment was confirmed by comparing the NMR data of this compound with that of the known isothis compound. | [1][2][3] |

Experimental Protocols

The following sections outline the general experimental procedures for the isolation, purification, and analysis of this compound, as inferred from available literature.

3.1. Isolation and Purification

The production of this compound was achieved through fermentation of Micromonospora sp. TP-A0468. The general workflow for its isolation and purification is as follows:

-

Solvent Extraction: The culture fluid was subjected to solvent extraction to isolate the crude mixture of secondary metabolites, including this compound and isothis compound.[5]

-

Column Chromatography: The crude extract was then purified using ODS (octadecylsilane) column chromatography, a common technique for separating organic molecules based on their hydrophobicity.[5]

3.2. Spectroscopic Analysis

The purified this compound was analyzed using a suite of spectroscopic techniques to determine its structure.

-

Mass Spectrometry: High-resolution mass spectrometry was used to determine the exact mass and molecular formula of the compound.

-

NMR Spectroscopy: A comprehensive set of NMR experiments were performed, likely including:

-

¹H NMR: To identify the proton environments in the molecule.

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is key for connecting different molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the stereochemistry.

-

Visualizing the Elucidation and Biological Context

4.1. Logical Workflow of Structure Elucidation

The following diagram illustrates the logical steps taken to determine the chemical structure of this compound.

4.2. Apoptotic Signaling Pathway of Isothis compound

While the specific signaling pathways affected by this compound are not extensively detailed, its stable and more studied isomer, isothis compound, has been shown to induce G0/G1 cell cycle arrest and apoptosis in cancer cells.[6] This is achieved through the mitochondrial pathway and involves the modulation of key signaling molecules. Given the stereochemical similarity, it is plausible that this compound exerts its antitumor effects through a similar mechanism. The following diagram illustrates this pathway.

Conclusion

The chemical structure of this compound was successfully elucidated through a combination of spectroscopic techniques, with NMR playing a central role. The key to its final structural determination was the recognition of its stereochemical relationship with the more stable isothis compound. While detailed quantitative data remains within specialized literature, the overall methodology provides a clear example of modern natural product structure elucidation. The biological activity of its isomer suggests a potential mechanism of action for this compound's observed antitumor properties, making it and its analogs interesting candidates for further drug development.

References

- 1. NMR analysis of quinocycline antibiotics: structure determination of kosinostatin, an antitumor substance from Micromonospora sp. TP-A0468 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. researchgate.net [researchgate.net]

- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Isothis compound induces G0/G1 cell cycle arrest and apoptosis in MDA-MB-231 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinocycline B and its Stereoisomer Isoquinocycline B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocycline B, also known as kosinostatin, and its stereoisomer, isothis compound, are members of the quinocycline class of antibiotics with potent antitumor and antimicrobial properties.[1][2] These natural products, primarily isolated from Micromonospora sp. and Streptomyces aureofaciens, feature a complex heptacyclic structure.[2][3] This technical guide provides an in-depth analysis of the stereoisomeric relationship between this compound and isothis compound, their comparative biological activities, and the signaling pathways they modulate. Detailed experimental protocols for their isolation and key synthetic steps are also presented, alongside comprehensive quantitative data and visualizations to facilitate further research and drug development efforts.

Stereoisomeric Relationship and Physicochemical Properties

This compound and isothis compound are stereoisomers, with the key structural difference being the stereochemistry at the C-2' spiro carbon of the pyrrolopyrrole substructure.[4][5] this compound can isomerize to the more thermodynamically stable isothis compound.[4] This isomerization involves the inversion of the stereocenter at the C-2' position.[4]

Table 1: Physicochemical Properties of this compound and Isothis compound

| Property | This compound (Kosinostatin) | Isothis compound |

| Molecular Formula | C₃₃H₃₂N₂O₁₀ | C₃₃H₃₂N₂O₁₀ |

| Molecular Weight | 616.6 g/mol | 616.6 g/mol |

| Appearance | Yellow amorphous powder | Not specified |

| Solubility | Soluble in methanol | Not specified |

Biological Activity

Both this compound and isothis compound exhibit significant biological activity, including potent antimicrobial and cytotoxic effects.

Antimicrobial Activity

This compound demonstrates strong inhibition against Gram-positive bacteria and moderate activity against Gram-negative bacteria and yeasts.[1][2] Isothis compound also shows good antibiotic activity against both Gram-positive and Gram-negative strains.[6]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound (Kosinostatin) and Isothis compound

| Organism | This compound (Kosinostatin) MIC (µg/mL) | Isothis compound MIC₉₀ (µg/mL) |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus SH1000 | 0.039[1][2] | 4 |

| Gram-Negative Bacteria | ||

| Acinetobacter baumannii ATCC 17978 | 1.56 - 12.5[1][2] | 8 |

| Escherichia coli BW25113 | 1.56 - 12.5[1][2] | >64 |

| Klebsiella pneumoniae ATCC 10031 | 1.56 - 12.5[1][2] | 8 |

| Pseudomonas aeruginosa ATCC 33359 | 1.56 - 12.5[1][2] | >64 |

| Yeasts | ||

| Candida albicans | 1.56 - 12.5[1][2] | Not available |

Cytotoxic Activity

Both isomers display potent cytotoxicity against a range of cancer cell lines.

Table 3: Cytotoxic Activity (IC₅₀) of this compound (Kosinostatin) and Isothis compound

| Cell Line | Cancer Type | This compound (Kosinostatin) IC₅₀ (µM) | Isothis compound IC₅₀ (µM) |

| Murine B16 melanoma | Melanoma | 1.7[5] | 1.2[5] |

| P388 | Leukemia | 0.02 - 0.6[1][2] | Not available |

| L1210 | Leukemia | 0.02 - 0.6[1][2] | Not available |

| KB | Cervical Carcinoma | 0.02 - 0.6[1][2] | Not available |

| A549 | Lung Carcinoma | 0.02 - 0.6[1][2] | Not available |

| MCF-7 | Breast Carcinoma | 5[7] | Not available |

| HepG2 | Liver Cancer | Not available | 13.3[6] |

| MDA-MB-231 | Breast Cancer | Not available | 9.2 ± 1.0[3] |

Mechanism of Action: Signaling Pathways

Isothis compound has been shown to induce G0/G1 cell cycle arrest and apoptosis in MDA-MB-231 human breast cancer cells.[3] This activity is mediated through the mitochondrial pathway and involves the modulation of the Akt and MAPK signaling pathways.[3]

Isothis compound-Induced Apoptosis and Cell Cycle Arrest

Treatment with isothis compound leads to the suppression of cyclin D1/CDK4 expression and an enhancement of p27 levels, resulting in G0/G1 cell cycle arrest.[3] It also reduces the levels of phosphorylated Akt, a key regulator of cell survival.[3] Furthermore, isothis compound induces oxidative stress by promoting the production of reactive oxygen species (ROS).[3] This increase in ROS activates the JNK and p38-MAPK signaling pathways while inhibiting ERK phosphorylation.[3] The induction of apoptosis is confirmed by the cleavage of PARP and activation of caspase-3.[3]

Caption: Signaling pathway of Isothis compound in breast cancer cells.

Experimental Protocols

Isolation and Purification of this compound and Isothis compound from Micromonospora sp.

The following is a general protocol for the isolation of this compound and isothis compound from a culture of Micromonospora sp..

Caption: General workflow for the isolation of quinocyclines.

Detailed Steps:

-

Fermentation: A seed culture of Micromonospora sp. is used to inoculate a production medium. Fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of the desired compounds.

-

Extraction: After fermentation, the culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with a suitable organic solvent, such as ethyl acetate. The organic phase, containing the secondary metabolites, is concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

-

Open Deversed-Phase (ODS) Column Chromatography: The crude extract is loaded onto an ODS column and eluted with a gradient of solvents (e.g., water-methanol or water-acetonitrile) to separate the components based on their polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column with a solvent such as methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound and isothis compound is achieved by preparative HPLC on a C18 column.

-

Synthesis of the Isoquinocycline-Pyrrolopyrrole Substructure

A key step in the total synthesis of isoquinocyclines is the construction of the unique 2,4,5,6-tetrahydropyrrolo[2,3-b]pyrrole (FG ring system) connected via an N,O-spiro acetal to the anthraquinoid core. A reported synthesis of this substructure involves the following key steps[8]:

-

Nickel(0)-mediated hydrocyanation of an alkynone to establish the carbon skeleton.

-

Conversion of an O,O-acetal into an N,O-acetal. This step is crucial for introducing the nitrogen atom into the spirocenter.

-

Intramolecular amidine alkylation to close the final G-ring of the pyrrolopyrrole system.

During the synthesis, it was observed that the conversion of the O,O-acetal to the N,O-acetal can lead to the formation of two epimers corresponding to the configurations of quinocycline and isoquinocycline.[8]

Spectroscopic Data

The structures of this compound and isothis compound were elucidated primarily through NMR spectroscopy.[4][5] The key differentiating NMR signals are those of the protons in the vicinity of the C-2' spiro carbon.

Table 4: Key ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

| Proton | This compound (Kosinostatin) | Isothis compound |

| H-1' | ~5.5 | ~5.1 |

| H-4' | ~4.0 | ~3.8 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented here are approximate values based on literature descriptions. For unambiguous identification, comparison with authenticated standards is recommended.

Conclusion and Future Perspectives

This compound and isothis compound represent a fascinating class of natural products with significant potential for the development of new anticancer and antimicrobial agents. Their stereoisomeric relationship and the ability of this compound to convert to the more stable isothis compound are important considerations for their isolation, synthesis, and therapeutic application. The elucidation of the signaling pathway modulated by isothis compound in breast cancer cells provides a solid foundation for further mechanistic studies and the design of more potent and selective analogs. Future research should focus on the total synthesis of these molecules to enable the preparation of a wider range of derivatives for structure-activity relationship studies. Additionally, a more detailed investigation into the molecular targets of these compounds will be crucial for optimizing their therapeutic potential and overcoming potential resistance mechanisms.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Kosinostatin, a quinocycline antibiotic with antitumor activity from Micromonospora sp. TP-A0468 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isothis compound induces G0/G1 cell cycle arrest and apoptosis in MDA-MB-231 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR analysis of quinocycline antibiotics: structure determination of kosinostatin, an antitumor substance from Micromonospora sp. TP-A0468 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A New Micromonospora Strain with Antibiotic Activity Isolated from the Microbiome of a Mid-Atlantic Deep-Sea Sponge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial and antiproliferative prospective of kosinostatin – a secondary metabolite isolated from Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of the isoquinocycline-pyrrolopyrrole substructure - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinocycline B: A Case of Mistaken Identity in DNA Gyrase Inhibition

A Technical Whitepaper Correcting the Record on Quinocycline B's Mechanism of Action and Providing a Guide to True DNA Gyrase Inhibitors

For the attention of: Researchers, scientists, and drug development professionals.

It has come to our attention that there is a significant misunderstanding regarding the mechanism of action of this compound, a polyketide antibiotic. This document serves to clarify that This compound is not an inhibitor of DNA gyrase. Its primary mode of action is the inhibition of bacterial protein synthesis through binding to the ribosome.[1] This whitepaper will first address the established mechanism of this compound and then, to serve the underlying interest in DNA gyrase inhibitors, provide an in-depth technical guide on the mechanism of action of a well-established class of DNA gyrase inhibitors: the quinolones.

Part 1: The True Mechanism of Action of this compound

This compound is a natural product belonging to the polyketide family of antibiotics, with structural similarities to anthracyclines.[1][2][3] It was first isolated from a Micromonospora strain found in the microbiome of a deep-sea sponge.[1] Contrary to the premise of the inquiry, extensive literature review reveals that the antibacterial efficacy of this compound stems from its ability to bind to the bacterial ribosome, thereby disrupting the process of protein synthesis.[1] This mechanism is fundamentally different from the action of DNA gyrase inhibitors.

Due to this distinct mode of action, there is no scientific literature detailing the effects of this compound on DNA gyrase. Consequently, quantitative data such as IC50 values, binding affinities, and detailed experimental protocols for assessing this compound's interaction with DNA gyrase are non-existent.

Part 2: A Technical Guide to the Mechanism of Action of Quinolone Antibiotics on DNA Gyrase

For researchers interested in the inhibition of DNA gyrase, the quinolone class of antibiotics provides a well-documented and highly relevant case study. Quinolones are potent bactericidal agents that specifically target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5][6]

The Role of DNA Gyrase

DNA gyrase is a bacterial enzyme essential for DNA replication, transcription, and repair.[4][6] It introduces negative supercoils into the DNA, a process that helps to manage the topological stress of the DNA double helix.[4] This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[5][7]

The Quinolone Mechanism of Inhibition

Quinolones exert their bactericidal effect by stabilizing a transient intermediate in the DNA gyrase reaction cycle.[5][7] The key steps in this process are outlined below:

-

Binding to the Gyrase-DNA Complex: Quinolones do not bind effectively to either DNA gyrase or DNA alone. Instead, they bind to the complex formed between the enzyme and the DNA substrate.[5]

-

Formation of the Cleavage Complex: DNA gyrase functions by creating a transient double-stranded break in the DNA, passing another segment of DNA through the break, and then resealing the break. Quinolones bind to this "cleavage complex," preventing the resealing of the DNA strands.[5][7]

-

Induction of Cell Death: The stabilized cleavage complex acts as a physical barrier to the progression of replication forks and transcription machinery.[7] This leads to the accumulation of double-stranded DNA breaks, triggering the SOS response and ultimately leading to bacterial cell death.[8]

The logical relationship of the quinolone mechanism of action is depicted in the following diagram:

Caption: Quinolone Mechanism of Action on DNA Gyrase.

Quantitative Data on Quinolone Inhibition of DNA Gyrase

The inhibitory potency of quinolones against DNA gyrase is typically quantified by the 50% inhibitory concentration (IC50). These values are determined through various in vitro assays. The table below summarizes representative IC50 values for several common quinolones against DNA gyrase from different bacterial species.

| Quinolone | Bacterial Species | DNA Gyrase IC50 (µg/mL) | Reference |

| Ciprofloxacin | Escherichia coli | 0.6 | [9] |

| Levofloxacin | Enterococcus faecalis | 28.1 | [10] |

| Moxifloxacin | Staphylococcus aureus | 0.25 | [9] |

| Norfloxacin | Escherichia coli | 1.0 | [9] |

Experimental Protocols for Assessing DNA Gyrase Inhibition

Several key in vitro assays are employed to study the mechanism of action of DNA gyrase inhibitors.

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity is a primary indicator of a compound's effect on the enzyme.

Experimental Workflow:

Caption: DNA Supercoiling Inhibition Assay Workflow.

Detailed Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase, ATP, and a suitable buffer (e.g., Tris-HCl, MgCl2, KCl, DTT).

-

Compound Addition: Add the test compound (e.g., a quinolone) at various concentrations to the reaction mixture. A control reaction without the inhibitor should be included.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a detergent (e.g., SDS) and a protease (e.g., proteinase K) to denature the enzyme.

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition and calculate the IC50 value.[10]

This assay directly measures the formation of the gyrase-DNA cleavage complex, which is stabilized by quinolones.

Experimental Workflow:

Caption: DNA Cleavage Assay Workflow.

Detailed Methodology:

-

Reaction Mixture: Combine supercoiled plasmid DNA, purified DNA gyrase, and the test compound in a suitable reaction buffer.

-

Incubation: Incubate the mixture at 37°C to allow the formation of the cleavage complex.

-

Complex Trapping: Add SDS to the reaction. This denatures the gyrase subunits that are not covalently attached to the DNA, effectively trapping the cleavage complex where the GyrA subunits are covalently linked to the 5'-ends of the broken DNA.

-

Enzyme Digestion: Add proteinase K to digest the DNA gyrase, leaving the linearized plasmid DNA.

-

Analysis: Separate the DNA by agarose gel electrophoresis. The amount of linearized DNA is a direct measure of the stabilized cleavage complex formation.[8]

DNA gyrase requires ATP hydrolysis for its supercoiling activity. Some inhibitors target the ATPase activity of the GyrB subunit.

Detailed Methodology:

-

Reaction Setup: The assay is typically performed in a microplate format and measures the hydrolysis of ATP to ADP.

-

Detection: The amount of ADP produced can be quantified using various methods, such as coupling the reaction to the oxidation of NADH, which can be monitored spectrophotometrically.

-

Inhibition Measurement: The assay is performed in the presence and absence of the test compound to determine its effect on the rate of ATP hydrolysis.

Conclusion

While this compound is a promising antibiotic, its mechanism of action is through the inhibition of protein synthesis, not DNA gyrase. For researchers focused on DNA gyrase as a therapeutic target, the quinolone antibiotics serve as a paradigm for understanding the intricacies of inhibiting this essential bacterial enzyme. The experimental protocols and data presented in this guide provide a framework for the investigation and development of novel DNA gyrase inhibitors.

References

- 1. Buy this compound (EVT-13560005) | 37231-76-8 [evitachem.com]

- 2. This compound | C33H32N2O10 | CID 216205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition by quinolones of DNA gyrase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity and Properties of Quinocycline B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocycline B, also known as Kosinostatin, is a member of the quinocycline class of antibiotics with potent biological activities. This technical guide provides a comprehensive overview of its chemical properties, antimicrobial and anticancer activities, and underlying mechanisms of action. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological profile.

Chemical Properties and Structure

This compound is a complex natural product with the molecular formula C₃₃H₃₂N₂O₁₀ and a molecular weight of approximately 616.6 g/mol .[1] Its structure is characterized by a polycyclic aromatic core linked to a sugar moiety and a pyrrolopyrrole ring system.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₂N₂O₁₀ | [1] |

| Molecular Weight | 616.6 g/mol | [1] |

| Synonym | Kosinostatin | [2] |

| CAS Number | 37231-76-8 | [1] |

Biological Activity

This compound exhibits a dual spectrum of activity, demonstrating both antimicrobial and anticancer properties.

Antimicrobial Activity

This compound displays potent activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria and yeasts.

| Organism Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Gram-positive bacteria | 0.039 µg/mL | [3][4] |

| Gram-negative bacteria & Yeasts | 1.56 - 12.5 µg/mL | [3][4] |

Anticancer Activity

This compound has demonstrated significant cytotoxicity against a range of human cancer cell lines. Its inhibitory effects are observed at micromolar to sub-micromolar concentrations.

| Activity | IC₅₀ Value | Reference |

| Cytotoxicity against various cancer cell lines | 0.02 - 0.6 µM | [3][4] |

| Inhibition of human DNA topoisomerase IIα | 3 - 10 µM | [3][4] |

The closely related analogue, Isothis compound, has also been studied for its anticancer effects:

| Cell Line | IC₅₀ Value | Reference |

| MDA-MB-231 (Human Breast Cancer) | 9.2 ± 1.0 µM | [5] |

Mechanism of Action

Inhibition of DNA Topoisomerase IIα

A primary mechanism of action for this compound's anticancer activity is the inhibition of human DNA topoisomerase IIα.[3][4] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound can lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis. The general mechanism of quinolone-class antibiotics involves the stabilization of the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands.[6][7][8][9]

Induction of Apoptosis and Cell Cycle Arrest

Studies on the closely related compound, Isothis compound, provide significant insights into the cellular pathways affected. In MDA-MB-231 human breast cancer cells, Isothis compound induces G0/G1 cell cycle arrest and apoptosis through a mitochondrial-mediated pathway.[5]

Key molecular events include:

-

Suppression of cell cycle progression proteins: Downregulation of Cyclin D1 and CDK4.[5]

-

Upregulation of cell cycle inhibitor: Enhancement of p27 levels.[5]

-

Inhibition of survival signaling: Reduction in the phosphorylation of Akt.[5]

-

Induction of oxidative stress: Promotion of excessive reactive oxygen species (ROS) production.[5]

-

Activation of stress-activated protein kinases: Activation of JNK and p38-MAPK signaling.[5]

-

Inhibition of a key proliferation pathway: Inhibition of ERK phosphorylation.[5]

Furthermore, studies on Kosinostatin (this compound) in MCF-7 breast cancer cells have shown that it can induce apoptosis through the expression of the p53 tumor suppressor protein.[10]

References

- 1. This compound | C33H32N2O10 | CID 216205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Kosinostatin, a quinocycline antibiotic with antitumor activity from Micromonospora sp. TP-A0468 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothis compound induces G0/G1 cell cycle arrest and apoptosis in MDA-MB-231 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial and antiproliferative prospective of kosinostatin – a secondary metabolite isolated from Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Quinocycline B Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocycline B, an angucycline antibiotic, exhibits potent antibacterial and antitumor activities. Its complex chemical structure, featuring a characteristic benz[a]anthracene core, has garnered significant interest from the scientific community. Understanding the biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This guide provides a comprehensive investigation into the putative biosynthetic pathway of this compound, drawing upon the well-characterized biosynthesis of related angucycline antibiotics and specific insights into the kosinostatin biosynthetic gene cluster, which is believed to produce a compound identical to this compound.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Type II Polyketide Synthase (PKS) pathway. The core angucycline scaffold is assembled by the PKS machinery, followed by tailoring reactions catalyzed by a suite of enzymes, including oxidoreductases, glycosyltransferases, and enzymes for the formation of the unique pyrrolopyrrole moiety.

Assembly of the Polyketide Backbone

The biosynthesis is initiated by a Type II PKS system. A starter unit, typically acetyl-CoA, is loaded onto the acyl carrier protein (ACP). The polyketide chain is then extended through the iterative addition of nine malonyl-CoA extender units. This process is catalyzed by a set of core PKS enzymes:

-

Ketosynthase (KSα and KSβ): Catalyzes the decarboxylative condensation of the growing polyketide chain with a malonyl-ACP.

-

Acyl Carrier Protein (ACP): Carries the growing polyketide chain via a phosphopantetheinyl arm.

-

Chain Length Factor (CLF): Works in conjunction with KSα to determine the precise length of the polyketide chain.

The resulting linear decaketide is highly reactive and remains bound to the ACP.

Cyclization and Aromatization

Following its synthesis, the linear polyketide undergoes a series of cyclization and aromatization reactions to form the characteristic angular tetracyclic benz[a]anthracene core of angucyclines. This process is guided by several enzymes:

-

Aromatases (ARO): Catalyze the dehydration and subsequent aromatization of specific rings.

-

Cyclases (CYC): Mediate the regiospecific aldol condensations that form the cyclic structure.

The initial stable intermediate formed is likely a molecule such as UWM6 or prejadomycin, common precursors in many angucycline pathways.[1][2]

Post-PKS Tailoring Modifications

The angucycline core is then subjected to a series of tailoring reactions to yield the final, biologically active this compound. These modifications are crucial for the compound's efficacy and specificity.

-

Oxidoreductases: These enzymes, including monooxygenases and dehydrogenases, introduce hydroxyl groups and catalyze other redox transformations on the angucycline scaffold. These modifications are critical for the formation of the quinone moiety.[3][4]

-

Glycosyltransferases (GTs): Attach sugar moieties to the aglycone. In the case of this compound, this involves the addition of a unique branched-chain deoxysugar. The biosynthesis of this sugar starts from a primary sugar phosphate, which is converted to an NDP-activated deoxysugar by a series of enzymes and then transferred to the angucycline core by a GT.[1]

-

NRPS-mediated formation of the Pyrrolopyrrole Moiety: A key feature of kosinostatin (this compound) is a pyrrolopyrrole moiety. Evidence suggests this is synthesized by a dedicated set of enzymes, likely involving an NRPS-like mechanism, from precursors such as nicotinic acid and ribose.[5]

Quantitative Data in Angucycline Biosynthesis

| Parameter | Enzyme/Strain | Value | Compound | Reference |

| Production Titer | Streptomyces sp. J1074::spi | ~15 mg/L | Angucyclinones | [6] |

| Enzyme Kinetics (Km) | PgaE (oxygenase) | 25 ± 5 µM | Prejadomycin | [4] |

| Enzyme Kinetics (kcat) | PgaE (oxygenase) | 0.8 ± 0.1 min-1 | Prejadomycin | [4] |

| Inhibition Constant (IC50) | Kosinostatin | 0.02 - 0.6 µM | Various cancer cell lines | [7] |

| Minimum Inhibitory Concentration (MIC) | Kosinostatin | 0.039 µg/ml | Gram-positive bacteria | [7] |

Disclaimer: The data presented in this table are from studies on angucycline antibiotics that are structurally related to this compound. They are provided for illustrative purposes to demonstrate the types of quantitative measurements made in this field of research. Specific values for the this compound pathway may vary.

Key Experimental Protocols

The elucidation of biosynthetic pathways for complex natural products like this compound relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments commonly employed in this area of research.

Gene Knockout and Complementation

Objective: To determine the function of a specific gene in the biosynthetic pathway.

Methodology:

-

Construction of a Gene Replacement Cassette: A cassette containing a resistance marker (e.g., apramycin resistance) flanked by homologous regions upstream and downstream of the target gene is constructed using PCR and molecular cloning techniques.

-

Transformation and Homologous Recombination: The gene replacement cassette is introduced into the producer strain (e.g., Micromonospora sp.) via protoplast transformation or conjugation. Homologous recombination leads to the replacement of the target gene with the resistance cassette.

-

Selection and Verification of Mutants: Transformants are selected on media containing the appropriate antibiotic. Successful gene knockout is confirmed by PCR analysis and Southern blotting.

-

Metabolite Analysis: The mutant strain is cultivated, and its metabolic profile is compared to the wild-type strain using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The absence of the final product and the accumulation of a biosynthetic intermediate suggest the function of the knocked-out gene.

-

Complementation: The wild-type gene is cloned into an expression vector and introduced back into the mutant strain. Restoration of the production of the final compound confirms the function of the gene.

Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To produce the natural product in a more genetically tractable host and to facilitate pathway engineering.

Methodology:

-

Cloning of the Biosynthetic Gene Cluster (BGC): The entire BGC is cloned from the genomic DNA of the native producer. This can be achieved using techniques like Transformation-Associated Recombination (TAR) in yeast or by assembling smaller DNA fragments.[8]

-

Vector Construction: The cloned BGC is ligated into a suitable expression vector that can replicate in the chosen heterologous host (e.g., Streptomyces coelicolor or Streptomyces albus).[6]

-

Transformation of the Heterologous Host: The expression construct is introduced into the heterologous host.

-

Cultivation and Metabolite Analysis: The recombinant strain is cultivated under conditions that induce the expression of the BGC. The production of the target compound is verified by HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Enzyme Assays

Objective: To characterize the specific function and catalytic parameters of a biosynthetic enzyme.

Methodology:

-

Cloning and Overexpression of the Enzyme: The gene encoding the target enzyme is cloned into an expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag). The protein is then overexpressed in a suitable host.

-

Protein Purification: The enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by other chromatographic steps like size-exclusion or ion-exchange chromatography to achieve high purity.

-

Enzyme Assay: The purified enzyme is incubated with its putative substrate(s) and any necessary cofactors (e.g., NADPH, FAD). The reaction mixture is incubated for a defined period at an optimal temperature.

-

Product Analysis: The reaction is quenched, and the products are extracted and analyzed by HPLC, LC-MS, and NMR to confirm the identity of the product and to quantify its formation.

-

Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction rates, key kinetic parameters such as Km and kcat can be determined by fitting the data to the Michaelis-Menten equation.

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Pathway Elucidation

Caption: General experimental workflow for biosynthetic pathway elucidation.

References

- 1. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unravelling key enzymatic steps in C-ring cleavage during angucycline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unravelling key enzymatic steps in C-ring cleavage during angucycline biosynthesis [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Kosinostatin, a quinocycline antibiotic with antitumor activity from Micromonospora sp. TP-A0468 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antitumor and Cytotoxic Effects of Isoquinocycline B

Disclaimer: Information available in the public domain regarding "Quinocycline B" is limited. This guide focuses on "Isothis compound," a closely related anthraquinone derivative, based on available scientific literature. The findings presented herein are attributed to Isothis compound (IQCB).

Introduction

Isothis compound (IQCB) is an anthraquinone derivative that has demonstrated significant potential as an anticancer agent. This technical guide provides a comprehensive overview of its antitumor and cytotoxic effects, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Quantitative Data Presentation

The cytotoxic activity of Isothis compound has been quantified against the MDA-MB-231 human breast cancer cell line. The key efficacy metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxicity of Isothis compound

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Citation |

| Isothis compound | MDA-MB-231 | Cytotoxicity | 9.2 ± 1.0 | [1] |

Mechanism of Action

Isothis compound exerts its antitumor effects through a multi-faceted mechanism that involves the induction of cell cycle arrest and apoptosis, mediated by the modulation of key signaling pathways.

Cell Cycle Arrest

IQCB induces a G0/G1 phase cell cycle arrest in cancer cells.[1] This is achieved by:

-

Suppressing Cyclin D1/CDK4 expression: These are key proteins that drive the cell cycle from the G1 to the S phase.

-

Enhancing p27 levels: p27 is a cyclin-dependent kinase inhibitor that blocks the progression of the cell cycle.[1]

Induction of Apoptosis

IQCB is a potent inducer of apoptosis, primarily through the mitochondrial (intrinsic) pathway. This is characterized by:

-

Induction of Oxidative Stress: IQCB promotes the excessive production of reactive oxygen species (ROS).[1]

-

Mitochondrial-Mediated Apoptosis: The apoptotic process is confirmed by the cleavage of PARP and the activation of caspase-3.[1]

Modulation of Signaling Pathways

The antitumor activity of IQCB is linked to its ability to modulate critical intracellular signaling pathways:

-

Akt Pathway: IQCB reduces the levels of phosphorylated Akt, a key protein in cell survival and proliferation.[1]

-

MAPK Signaling Pathway: IQCB differentially modulates the MAPK pathway by:

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Isothis compound.

Caption: Isothis compound-induced G0/G1 cell cycle arrest.

Caption: Mitochondrial-mediated apoptosis induced by Isothis compound.

Caption: Modulation of Akt and MAPK signaling by Isothis compound.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the cytotoxic and apoptotic effects of a compound like Isothis compound.

Caption: General experimental workflow for in vitro evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Isothis compound's effects.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Isothis compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Seed cells in a 6-well plate and treat with Isothis compound for the desired time.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptosis and Signaling Proteins

This technique is used to detect and quantify specific proteins.

-

Protein Extraction: Treat cells with Isothis compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST, then incubate with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, p27, p-Akt, Akt, p-JNK, JNK, p-p38, p38, p-ERK, ERK, cleaved caspase-3, PARP, and a loading control like β-actin). Follow with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

Isothis compound demonstrates significant antitumor and cytotoxic effects against breast cancer cells. Its mechanism of action, involving the induction of G0/G1 cell cycle arrest and mitochondrial-mediated apoptosis through the modulation of the Akt and MAPK signaling pathways, positions it as a promising candidate for further preclinical and clinical investigation. The protocols and data presented in this guide provide a foundational resource for researchers dedicated to the development of novel cancer therapeutics.

References

Initial Studies on the Antibacterial Spectrum of Quinocycline B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocycline B, also known as Kosinostatin, is a naturally occurring polyketide antibiotic belonging to the quinocycline family.[1][2] Isolated from Micromonospora species, this compound has demonstrated significant antibacterial potential, particularly against Gram-positive bacteria.[3] Its chemical formula is C33H32N2O10.[4] Preliminary studies indicate a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria, as well as some yeasts.[1][5] Furthermore, this compound has been shown to exhibit antitumor properties and to inhibit human DNA topoisomerase IIα, suggesting a mechanism of action that may involve the disruption of DNA replication.[3][5] This technical guide provides a summary of the initial findings on the antibacterial spectrum of this compound, details the experimental protocols for its evaluation, and illustrates its likely mechanism of action.

Data Presentation: Antibacterial Spectrum of this compound

The following table summarizes the initial findings on the in vitro antibacterial activity of this compound, presented as Minimum Inhibitory Concentrations (MICs). It is important to note that detailed studies against a wide variety of specific bacterial strains are still emerging. The data presented for Gram-negative bacteria reflects the currently available range.

| Bacterial Species | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.039[1][5] |

| Streptococcus pneumoniae | Gram-positive | 0.039[1][5] |

| Enterococcus faecalis | Gram-positive | 0.039[1][5] |

| Escherichia coli | Gram-negative | 1.56 - 12.5[1][5] |

| Pseudomonas aeruginosa | Gram-negative | 1.56 - 12.5[1][5] |

| Klebsiella pneumoniae | Gram-negative | 1.56 - 12.5[1][5] |

Note: The MIC value for Gram-positive bacteria is based on the strong inhibitory activity reported.[1][5] The MIC range for Gram-negative bacteria reflects the moderate inhibition observed in initial studies.[1][5] Further research is required to determine the specific MIC values for individual Gram-negative species.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the antibacterial spectrum of a compound. The following is a detailed methodology for a standard broth microdilution assay, a common method for determining the MIC of novel antibiotics like this compound.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound (Kosinostatin)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1 mg/mL).

-

Serial Dilutions: A series of twofold serial dilutions of the this compound stock solution are prepared in CAMHB directly in the 96-well microtiter plate. This creates a gradient of decreasing antibiotic concentrations.

-

Inoculum Preparation: The test bacterium is cultured on an appropriate agar medium. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A positive control well (containing only broth and the bacterial inoculum) and a negative control well (containing only broth) are included on each plate.

-

Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Mandatory Visualizations

Mechanism of Action

The antibacterial activity of quinolone antibiotics, the class to which this compound belongs, is primarily due to the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

Caption: this compound inhibits DNA gyrase and topoisomerase IV, disrupting DNA replication.

Experimental Workflow

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

- 1. researchgate.net [researchgate.net]

- 2. NMR analysis of quinocycline antibiotics: structure determination of kosinostatin, an antitumor substance from Micromonospora sp. TP-A0468 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]

- 4. In Vitro Pharmacodynamic Properties of Colistin and Colistin Methanesulfonate against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kosinostatin, a quinocycline antibiotic with antitumor activity from Micromonospora sp. TP-A0468 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Quinocycline B using HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Quinocycline B, a tetracycline-class antibiotic, utilizing High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established techniques for the separation of tetracycline analogues and are intended to serve as a comprehensive guide for achieving high-purity this compound for research and development purposes.

Introduction

This compound belongs to the quinolone class of antibiotics, which are known to exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] This interference with essential enzymes for DNA replication leads to double-stranded DNA breaks and ultimately bacterial cell death.[1] Given its therapeutic potential, obtaining highly purified this compound is critical for accurate in vitro and in vivo studies, formulation development, and overall drug efficacy and safety assessment.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of antibiotics like tetracyclines.[1][4][5] This method separates compounds based on their hydrophobicity, allowing for the effective removal of impurities, degradation products, and other closely related analogues.

HPLC Methodologies for this compound Purification

The selection of HPLC parameters is crucial for achieving optimal separation and purity of this compound. Based on methods developed for structurally similar tetracycline compounds, the following conditions are recommended.

Chromatographic Conditions

Successful purification of tetracycline analogues has been demonstrated using various reversed-phase columns and mobile phase compositions. A gradient elution is generally preferred to ensure good resolution of the target compound from its impurities.

| Parameter | Recommended Conditions |

| Column | C18 or C8 reversed-phase column (e.g., Zorbax SB-C18, Inertsil ODS 3V C18, Discovery C18)[4][5][6] |

| Particle Size: 3.5 µm or 5 µm | |

| Dimensions: 4.6 x 75 mm, 4.6 x 150 mm, or 4.6 x 250 mm[2][4][5][6] | |

| Mobile Phase A | 0.025 M Potassium Phosphate Monobasic (KH2PO4) in water, pH adjusted to 3.0[5] or 0.1% Phosphoric Acid in water.[2] |

| Mobile Phase B | Acetonitrile or Methanol[2][5][7] |

| Gradient Elution | Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 60-80%) over 10-20 minutes.[3][5] |

| Flow Rate | 1.0 mL/min[2][5] |

| Column Temperature | 25°C - 35°C[4][5] |

| Detection Wavelength | 280 nm or 350 nm[2][5] |

| Injection Volume | 5 - 20 µL |

Sample Preparation

Proper sample preparation is essential to prevent column clogging and to ensure the stability of this compound during analysis.

-

Dissolution: Dissolve the crude this compound sample in a suitable solvent. A mixture of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) is often a good starting point.

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Experimental Protocol: Purification of this compound

This protocol provides a step-by-step guide for the purification of this compound using a standard RP-HPLC system.

Materials and Reagents

-

Crude this compound sample

-

HPLC-grade Acetonitrile

-

HPLC-grade Methanol

-

Potassium Phosphate Monobasic (KH2PO4)

-

Phosphoric Acid

-

HPLC-grade water

-

0.45 µm syringe filters

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

Analytical balance

-

pH meter

-

Sonicator

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): Prepare a 0.025 M solution of KH2PO4 in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Degas the solution using a sonicator for 15-20 minutes.

-

Mobile Phase B (Organic): Use HPLC-grade Acetonitrile. Degas before use.

Chromatographic Run

-

Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Prepare the crude this compound sample as described in section 2.2.

-

Inject the filtered sample onto the column.

-

Run the gradient elution as follows:

-

0-10 min: 5% to 60% Mobile Phase B

-

10-12 min: 60% to 5% Mobile Phase B

-

12-15 min: Hold at 5% Mobile Phase B (re-equilibration)

-

-

Monitor the chromatogram at 280 nm. The peak corresponding to this compound should be collected.

-

Analyze the collected fractions for purity using the same HPLC method.

-

Pool the pure fractions and remove the solvent under vacuum to obtain the purified this compound.

Visualization of Workflow and Mechanism of Action

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound using HPLC.

Caption: HPLC Purification Workflow for this compound.

Signaling Pathway: Mechanism of Action of Quinolone Antibiotics

This compound, as a member of the quinolone family, targets bacterial DNA gyrase and topoisomerase IV. The diagram below illustrates this mechanism.

Caption: Mechanism of Action of this compound.

Method Validation

To ensure the reliability and reproducibility of the HPLC method for this compound purification, it is essential to perform method validation. Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of this compound from its degradation products and impurities.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust mobile phase pH to ensure this compound is in a single ionic form.- Replace the column.- Reduce the sample concentration or injection volume. |

| Low Resolution | - Inappropriate mobile phase composition- Gradient is too steep | - Optimize the mobile phase composition (e.g., try methanol instead of acetonitrile).- Use a shallower gradient. |

| Ghost Peaks | - Contaminated mobile phase or injector | - Use fresh, high-purity mobile phase.- Clean the injector and sample loop. |

| Fluctuating Baseline | - Air bubbles in the system- Pump malfunction | - Degas the mobile phase thoroughly.- Purge the pump. |

References

- 1. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Our Evolving Understanding of the Mechanism of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug-target binding quantitatively predicts optimal antibiotic dose levels in quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Quinocycline B Cytotoxicity Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocycline B, also known as Kosinostatin, is a member of the quinocycline class of antibiotics. It shares a close structural relationship with its stereoisomer, Isothis compound, differing only in the stereochemistry at the C-2' spiro carbon.[1] Both compounds have demonstrated notable antibiotic and antitumor properties.[2] This document provides detailed protocols for assessing the cytotoxicity of this compound in cell culture, drawing upon established methodologies and data from studies on both this compound (Kosinostatin) and its isomer, Isothis compound. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, making them promising candidates for further investigation in oncology research.

Data Presentation

The cytotoxic effects of this compound and its isomer have been quantified across various cancer cell lines. The following tables summarize the available data for easy comparison.

Table 1: Cytotoxicity of this compound (Kosinostatin)

| Cell Line | Assay | Endpoint | Result |

| Various Cancer Cell Lines | Not Specified | IC50 | 0.02 - 0.6 µM[3] |

| MCF-7 (Breast Carcinoma) | MTT Assay | Cell Viability | Up to 50% reduction at 5 and 10 µM[4] |

Table 2: Cytotoxicity of Isothis compound

| Cell Line | Assay | Endpoint | Result |

| MDA-MB-231 (Breast Cancer) | Not Specified | IC50 | 9.2 ± 1.0 µM[5] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Cell Viability Assessment using MTT Assay

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Human breast cancer cell line (e.g., MDA-MB-231 or MCF-7)

-

This compound (Kosinostatin)

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 or DMEM cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.5% SDS, 25 mM HCl, 90% isopropyl alcohol)[6]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-231 or MCF-7 cells into 96-well plates at a density of 1 x 10^4 cells per well in 200 µL of complete culture medium (RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).[6] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. On the day of treatment, prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated as [(Absorbance of treated cells / Absorbance of control cells) x 100]. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve using a suitable software like GraphPad Prism.[7][8]